molecular formula C12H14O3 B12072143 (4-Methoxy-3-vinyl-phenyl)-acetic acid methyl ester

(4-Methoxy-3-vinyl-phenyl)-acetic acid methyl ester

Cat. No.: B12072143
M. Wt: 206.24 g/mol
InChI Key: HIBISYINERPFCE-UHFFFAOYSA-N
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Description

(4-Methoxy-3-vinyl-phenyl)-acetic acid methyl ester is an organic compound that belongs to the class of phenylacetic acid derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The presence of a methoxy group and a vinyl group on the phenyl ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-3-vinyl-phenyl)-acetic acid methyl ester typically involves the esterification of (4-Methoxy-3-vinyl-phenyl)-acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is conducted at elevated temperatures to accelerate the esterification process.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-3-vinyl-phenyl)-acetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or other nucleophiles in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of (4-Methoxy-3-vinyl-phenyl)-acetic acid or (4-Methoxy-3-vinyl-phenyl)-acetaldehyde.

    Reduction: Formation of (4-Methoxy-3-vinyl-phenyl)-ethanol.

    Substitution: Formation of various substituted phenylacetic acid esters.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Methoxy-3-vinyl-phenyl)-acetic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the methoxy and vinyl groups can influence its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxy-phenyl)-acetic acid methyl ester: Lacks the vinyl group, which may result in different chemical reactivity and biological activity.

    (3-Vinyl-phenyl)-acetic acid methyl ester: Lacks the methoxy group, which can affect its solubility and interaction with biological targets.

    (4-Methoxy-3-vinyl-phenyl)-acetic acid: The free acid form, which may have different solubility and reactivity compared to the ester.

Uniqueness

The combination of the methoxy and vinyl groups in (4-Methoxy-3-vinyl-phenyl)-acetic acid methyl ester imparts unique chemical properties that can be exploited in various synthetic and biological applications. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 2-(3-ethenyl-4-methoxyphenyl)acetate

InChI

InChI=1S/C12H14O3/c1-4-10-7-9(8-12(13)15-3)5-6-11(10)14-2/h4-7H,1,8H2,2-3H3

InChI Key

HIBISYINERPFCE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)OC)C=C

Origin of Product

United States

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